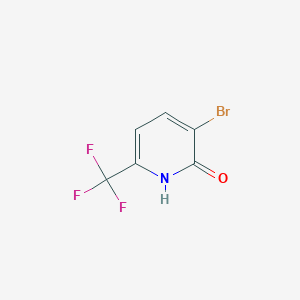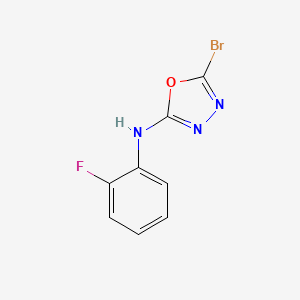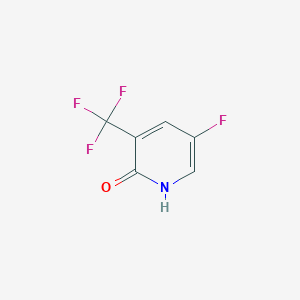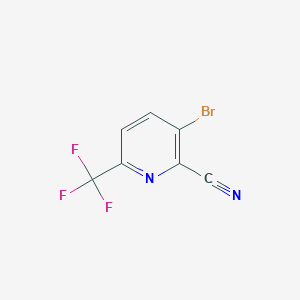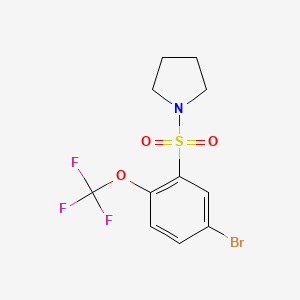
1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Conformation
- The pyrrolidine ring in compounds similar to 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine often adopts specific conformations, such as a twist conformation, impacting their molecular interactions and properties. For instance, in a related compound, the pyrrolidine and tetrahydropyridine rings demonstrate distinct conformational behaviors, influencing their structural and functional attributes (Sudha, Chinnakali, Jayagobi, Raghunathan, & Fun, 2007).
Chemical Reactions and Synthesis
- These compounds are involved in various chemical reactions, including cycloadditions and cyclisations, leading to the formation of polysubstituted pyrrolidine cycloadducts and pyrrolidines. These reactions are crucial for synthesizing a wide range of derivatives for different applications (Kudryavtsev, Ivantcova, Churakov, & Vasin, 2012); (Haskins & Knight, 2002).
Pharmacological Potential
- Some derivatives have shown potential in pharmacological applications. For example, aryl pyridyl sulfones, similar in structure to 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine, have been investigated for their 5-HT(6) receptor binding properties, highlighting their relevance in therapeutic interventions for cognitive deficits (Riemer, Borroni, Levet-Trafit, Martin, Poli, Porter, & Bös, 2003).
Antimicrobial Activities
- Compounds structurally related to 1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine have been synthesized and evaluated for their antimicrobial properties. Such research underscores the potential of these compounds in developing new antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Eigenschaften
IUPAC Name |
1-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO3S/c12-8-3-4-9(19-11(13,14)15)10(7-8)20(17,18)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAAHRJPOICHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



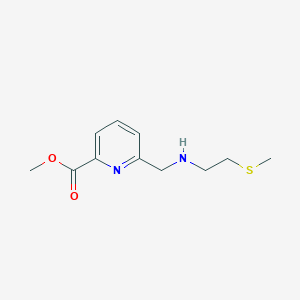
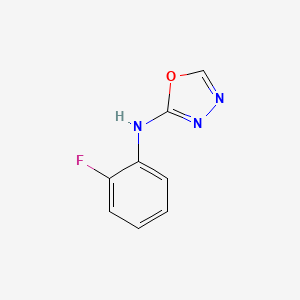
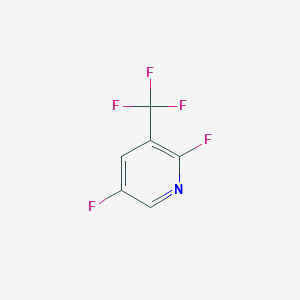
![Methyl 3-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409206.png)
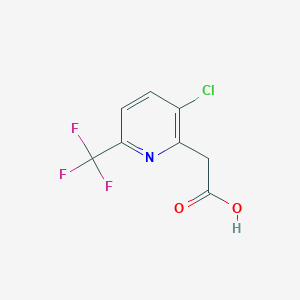
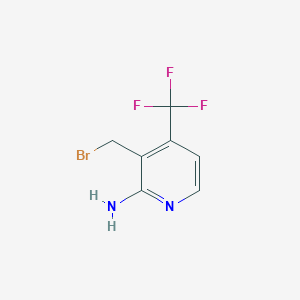
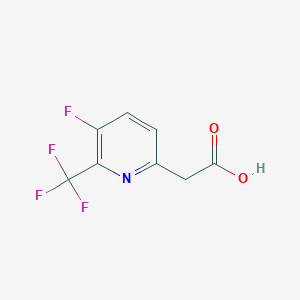
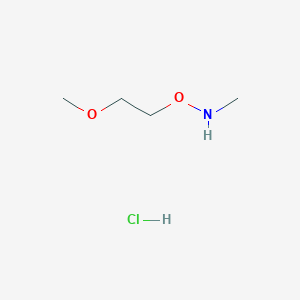
![2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409213.png)
![6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409214.png)
